molecular formula C17H23N5O2 B14469895 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide CAS No. 72412-38-5

2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide

Cat. No.: B14469895
CAS No.: 72412-38-5
M. Wt: 329.4 g/mol
InChI Key: ZOTASJSDCXLHRR-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of amines and pyrimidines This compound is characterized by the presence of an amino group, a benzylethylamino group, and a methoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the amino and benzylethylamino groups. The methoxy group is usually introduced through a methylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistency and quality. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-ethylbenzenesulfonanilide
  • N-Methylaniline
  • N-Ethyl-N-methylcyclopentylamine

Uniqueness

Compared to similar compounds, 2-Amino-N-(2-(benzylethylamino)ethyl)-4-methoxy-5-pyrimidinecarboxamide stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

72412-38-5

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-amino-N-[2-[benzyl(ethyl)amino]ethyl]-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C17H23N5O2/c1-3-22(12-13-7-5-4-6-8-13)10-9-19-15(23)14-11-20-17(18)21-16(14)24-2/h4-8,11H,3,9-10,12H2,1-2H3,(H,19,23)(H2,18,20,21)

InChI Key

ZOTASJSDCXLHRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C1=CN=C(N=C1OC)N)CC2=CC=CC=C2

Origin of Product

United States

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